Cas no 17675-99-9 (2(3H)-Furanone,dihydro-3,4-dihydroxy-, (3R,4R)-rel-)

2(3H)-Furanone,dihydro-3,4-dihydroxy-, (3R,4R)-rel- structure
17675-99-9 structure
Product Name:2(3H)-Furanone,dihydro-3,4-dihydroxy-, (3R,4R)-rel-
CAS No:17675-99-9
MF:C4H6O4
MW:118.088041782379
CID:122494
PubChem ID:5325915
Update Time:2025-04-18

2(3H)-Furanone,dihydro-3,4-dihydroxy-, (3R,4R)-rel- Chemical and Physical Properties

Names and Identifiers

    • 2(3H)-Furanone,dihydro-3,4-dihydroxy-, (3R,4R)-rel-
    • (3R,4R)-3,4-dihydroxyoxolan-2-one
    • 3,4-dihydroxydihydrofuran-2(3H)-one
    • Erythrono-1,4-lactone
    • InChI=1/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s
    • D-Erythronolactone, 98%
    • DS-9368
    • (3R,4R)-3,4-Dihydroxydihydrofuran-2(3H)-one
    • MFCD00077763
    • CHEBI:87625
    • 3,4-Dihydroxyoxolan-2-onato(3-)
    • SGMJBNSHAZVGMC-PWNYCUMCSA-N
    • A809763
    • DTXSID90935493
    • SCHEMBL818248
    • (3R,4R)-rel-dihydro-3,4-dihydroxy-2(3H)-Furanone
    • CHEMBL113716
    • 15667-21-7
    • dihydro-3,4-dihydroxy-cis-2(3H)-Furanone
    • C3A81166-85F4-4D25-8FB9-714897037227
    • Rel-(3R,4R)-3,4-dihydroxydihydrofuran-2(3H)-one
    • delta-Erythronic acid gamma-lactone
    • AKOS024262526
    • 2(3H)-Furanone, dihydro-3,4-dihydroxy-, (3R,4R)-
    • CS-0157912
    • W-201409
    • D-Erythronolactone
    • s11960
    • D-Erythronic gamma-Lactone
    • 17675-99-9
    • Erythronic acid-1,4-lactone
    • D-Erythronic acid gamma-lactone
    • Q27159785
    • (3R,4R)-Dihydroxydihydro-2(3H)-furanone
    • d-erythrono-1,4-lactone
    • erythronic acid gamma-lactone
    • 3,4-Dihydroxydihydro-2(3H)-furanone
    • Erythronic acid g-lactone
    • E0455
    • D-Erythrono-1,4-lactone, >=95.0% (GC)
    • D-Erythronic acid gamma-lactone, 95%
    • EN300-371174
    • (3R,4R)-dihydro-3,4-dihydroxy-Threono-1,4-lactone 2(3H)-Furanone
    • erythronolactone
    • (3R,4R)-3,4-dihydroxytetrahydrofuran-2-one
    • Inchi: 1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1
    • InChI Key: SGMJBNSHAZVGMC-PWNYCUMCSA-N
    • SMILES: O1C([C@@H]([C@@H](C1)O)O)=O

Computed Properties

  • Exact Mass: 118.02658
  • Monoisotopic Mass: 118.02660867g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Density: 1.681
  • Boiling Point: 277.1°Cat760mmHg
  • Flash Point: 129.1°C
  • Refractive Index: 1.579
  • PSA: 66.76
Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk